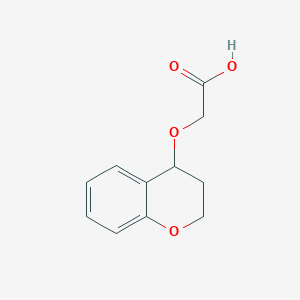
2-(Chroman-4-yloxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chroman-4-yloxy)acetic acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-(Chroman-4-yloxy)acetic acid, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification reactions. For example, chroman-4-ol can react with chloroacetic acid derivatives under alkaline conditions to form the ether linkage. Critical parameters include pH control, temperature (e.g., maintaining 0–5°C during exothermic steps), and stoichiometric ratios of reactants. Purification via recrystallization or column chromatography is essential to isolate the product. Similar protocols are detailed in the synthesis of Fmoc-AEEA derivatives .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR identify proton environments and confirm substitution patterns (e.g., chroman oxygen linkage to acetic acid).
- IR Spectroscopy : Detects functional groups like carboxylic acid (C=O stretch ~1700 cm−1) and ether linkages (C-O-C ~1250 cm−1).
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns. Structural assignments for analogous compounds are demonstrated in crystallographic studies .
Q. What safety protocols are recommended for handling acetic acid derivatives in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, safety goggles, lab coats) and ensure proper ventilation.
- Store under inert atmospheres at low temperatures (-20°C) to prevent degradation.
- Implement engineering controls (fume hoods) and emergency measures (eye wash stations) as outlined in safety data sheets for structurally related compounds .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction determines bond angles, dihedral angles, and hydrogen-bonding networks. For example, in brominated phenylacetic acid derivatives, crystal packing revealed centrosymmetric dimers stabilized by O–H⋯O hydrogen bonds (R_2$$^2$(8) motif). Key parameters include monoclinic space groups (e.g., P2$_1/c) and refinement protocols using software like SHELX .
Q. What strategies minimize by-product formation during the synthesis of chroman-4-yloxy acetic acid analogs?
- Methodological Answer :
- Controlled Addition : Gradual introduction of reagents (e.g., bromine in acetic acid) reduces side reactions.
- Catalytic Systems : Use TEMPO/NaBr for selective oxidation or substitution .
- Temperature Optimization : Lower reaction temperatures (e.g., 50°C) improve regioselectivity, as shown in the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid .
Q. How do substituent electronic effects modulate the acidity and reactivity of this compound?
- Methodological Answer : Electron-withdrawing groups (e.g., Br) increase acidity by stabilizing the deprotonated form via inductive effects. Conversely, electron-donating groups (e.g., OCH3) reduce acidity. Crystallographic data on brominated derivatives show C–C–C bond angle distortions (e.g., 121.5° at Br-substituted positions), reflecting electronic perturbations .
Q. What computational approaches predict the biological activity of this compound analogs?
- Methodological Answer :
- QSAR Modeling : Correlates molecular descriptors (e.g., logP, polar surface area) with activity.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity, as applied in toxicity studies of chlorophenoxyacetic acids .
Q. Methodological Notes
- Data Interpretation : Structural and synthetic insights are extrapolated from analogous compounds (e.g., brominated phenylacetic acids, Fmoc-AEEA derivatives) due to limited direct studies on this compound.
- Safety and Compliance : Adhere to institutional guidelines for chemical handling, referencing protocols from validated safety data sheets .
特性
CAS番号 |
1359734-98-7 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC名 |
2-(3,4-dihydro-2H-chromen-4-yloxy)acetic acid |
InChI |
InChI=1S/C11H12O4/c12-11(13)7-15-10-5-6-14-9-4-2-1-3-8(9)10/h1-4,10H,5-7H2,(H,12,13) |
InChIキー |
KYFVPFACCFZOHJ-UHFFFAOYSA-N |
SMILES |
C1COC2=CC=CC=C2C1OCC(=O)O |
正規SMILES |
C1COC2=CC=CC=C2C1OCC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














